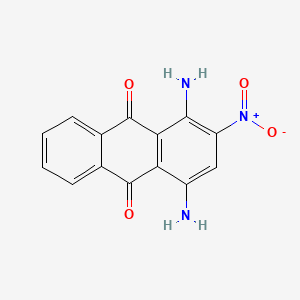![molecular formula C28H22Cl2N4O2 B11692974 N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de groupes dichlorophényl, diméthylpyrrole et acridinyle, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-{(E)-[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide implique généralement la condensation de la 3,4-dichlorobenzaldéhyde avec le 2,5-diméthyl-1H-pyrrole-3-carbaldéhyde, suivie de la réaction avec la 9-oxoacridin-10(9H)-ylacétohydrazide dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un catalyseur et d'un solvant approprié, tels que l'éthanol ou le méthanol, à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la pureté, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production cohérente. Le choix des solvants, des catalyseurs et des conditions réactionnelles serait soigneusement contrôlé afin de minimiser les déchets et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
N’-{(E)-[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d'hydrazine.
Substitution : Les atomes d'halogène du groupe dichlorophényl peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants appropriés et parfois des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des dérivés d'hydrazine. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule, modifiant potentiellement ses propriétés et ses applications.
Applications de la recherche scientifique
N’-{(E)-[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments pour le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les colorants et les pigments.
Mécanisme d'action
Le mécanisme d'action de N’-{(E)-[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide implique son interaction avec les cibles moléculaires et les voies au sein des systèmes biologiques. Le composé peut se lier à des enzymes ou à des récepteurs spécifiques, inhibant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: The compound is investigated for its antimicrobial properties and its ability to inhibit the growth of various bacterial strains.
Industry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(3,4-dichlorophényl)méthylidène]-3-(2-méthoxy-1-naphtyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[3-(2-méthyl-2-propényl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acétohydrazide
- N’-[(E)-(3,4-dichlorophényl)méthylidène]-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Unicité
N’-{(E)-[1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-2-(9-oxoacridin-10(9H)-yl)acétohydrazide se démarque par sa combinaison unique de groupes dichlorophényl, diméthylpyrrole et acridinyle. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C28H22Cl2N4O2 |
|---|---|
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C28H22Cl2N4O2/c1-17-13-19(18(2)34(17)20-11-12-23(29)24(30)14-20)15-31-32-27(35)16-33-25-9-5-3-7-21(25)28(36)22-8-4-6-10-26(22)33/h3-15H,16H2,1-2H3,(H,32,35)/b31-15+ |
Clé InChI |
UTNPIHSPEDSJRL-IBBHUPRXSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
SMILES canonique |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)
![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)



![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
